N-(Cyclopropylmethyl)succinamidic acid
Description
N-(Cyclopropylmethyl)succinamidic acid is a derivative of succinamic acid, characterized by a cyclopropylmethyl group attached to the nitrogen atom of the succinamide backbone. Succinamidic acids typically feature a four-carbon chain with two carboxylic acid groups and an amide linkage, which contribute to their reactivity and biological activity .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(cyclopropylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(3-4-8(11)12)9-5-6-1-2-6/h6H,1-5H2,(H,9,10)(H,11,12) |
InChI Key |
UTOLCZFYCZOXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)succinamidic acid typically involves the reaction of succinic anhydride with cyclopropylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopropylmethyl)succinamidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted succinamidic acids.
Scientific Research Applications
Medicinal Chemistry
N-(Cyclopropylmethyl)succinamidic acid has been synthesized as part of a series of compounds aimed at exploring their potential as opioid receptor modulators. Research has shown that derivatives of this compound exhibit varying degrees of agonist and antagonist activity at opioid receptors, which are critical for pain management and treatment of opioid dependence.
Case Study: Opioid Activity
A study synthesized 14 beta-substituted analogues of this compound and evaluated their effects on opioid receptors using guinea pig ileum and mouse vas deferens preparations. The findings indicated that certain analogues displayed potent antagonist properties comparable to naloxone, while others exhibited mixed agonist-antagonist activities. This suggests that modifications to the N-(cyclopropylmethyl) structure can significantly influence pharmacological outcomes, making it a valuable scaffold for further drug development .
Structure-Activity Relationship Studies
The structural variations in this compound derivatives provide a rich area for structure-activity relationship (SAR) studies. By altering substituents on the cyclopropyl group or the succinamide moiety, researchers can systematically evaluate how these changes affect biological activity.
Data Table: Summary of SAR Findings
| Compound Variant | Opioid Activity | Potency (Comparative) |
|---|---|---|
| N-(Cyclopropylmethyl)-14 beta-bromo | Pure Antagonist | Equivalent to Naloxone |
| N-(Cyclopropylmethyl)-14 beta-hydroxynormorphine | Pure Antagonist | Higher than Nalorphine |
| Sulfur analogue | Mixed Agonist/Antagonist | Comparable to Nalorphine |
This table summarizes key findings from SAR studies, illustrating how specific modifications can lead to significant changes in pharmacological profiles .
Potential Therapeutic Applications
Given its activity at opioid receptors, this compound and its analogues hold promise for therapeutic applications in pain management and addiction treatment. The ability to develop compounds that can selectively activate or inhibit opioid receptors may lead to novel analgesics with reduced side effects compared to traditional opioids.
Case Study: Analgesic Development
In a comparative analysis, researchers evaluated the analgesic efficacy of selected derivatives in animal models. The results indicated that certain compounds derived from this compound provided effective pain relief with a lower incidence of side effects typically associated with conventional opioids, such as respiratory depression and addiction potential .
Future Directions and Research Opportunities
The ongoing research into this compound opens several avenues for future exploration:
- Development of Selective Agonists/Antagonists : Continued modification of the compound could yield selective agents for specific opioid receptor subtypes.
- Combination Therapies : Investigating the efficacy of these compounds in combination with other analgesics or adjunct therapies could enhance pain management strategies.
- Clinical Trials : Progressing promising candidates into clinical trials will be essential to assess their safety and efficacy in human populations.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)succinamidic acid involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(Cyclopropylmethyl)succinamidic acid with structurally related compounds:
Physicochemical Properties
- Solubility : The cyclopropylmethyl group in this compound likely reduces water solubility compared to aryl-substituted succinamic acids (e.g., N-(2,6-Dimethyl-phenyl)-succinamic acid), which benefit from polar aromatic interactions . However, the carboxylic acid groups may partially offset this by enabling hydrogen bonding .
- This strain may influence degradation pathways under thermal or acidic conditions .
Biological Activity
N-(Cyclopropylmethyl)succinamidic acid is a compound of interest due to its potential biological activities, particularly in the realms of cancer treatment and opioid receptor modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
1. Synthesis and Structural Properties
This compound can be synthesized through various chemical pathways, often involving the cyclopropylmethyl group which enhances the compound's biological properties. The introduction of functional groups such as amines has been shown to significantly affect the compound's efficacy against cancer cells.
Key Synthesis Pathways:
- The compound can be derived from cyclopropylmethyl derivatives through amidation reactions.
- Variations in the substituents on the succinamide backbone can lead to differences in biological activity.
2.1 Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit anti-pancreatic cancer properties. For instance, aminated derivatives of cyclopropylmethyl phosphonates have shown promising results in inhibiting pancreatic cancer cell proliferation at low micromolar concentrations (IC50 values around 45 µM) .
Table 1: Anticancer Activity of Cyclopropylmethyl Derivatives
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| Diethyl (1-(4-benzylamino)butyl)cyclopropyl)methylphosphonate | 45 | PANC-1 | Inhibition of Proliferation |
| This compound | TBD | TBD | TBD |
These findings suggest that modifications to the cyclopropylmethyl structure can enhance anticancer activity, potentially leading to new therapeutic agents.
2.2 Opioid Receptor Activity
N-(Cyclopropylmethyl)-14 beta-substituted-normorphine analogues have been synthesized and tested for their effects on opioid receptors. Some derivatives have demonstrated significant agonist and antagonist activities, indicating that modifications to the cyclopropylmethyl group can influence opioid receptor interactions. For example, certain analogues showed potency comparable to naloxone, a known opioid antagonist .
Table 2: Opioid Activity of Cyclopropylmethyl Analogues
| Compound | Activity Type | Potency Comparison |
|---|---|---|
| N-(Cyclopropylmethyl)-14 beta-bromo | Pure Antagonist | Equal to Naloxone |
| N-(Cyclopropylmethyl)-14 beta-hydroxynormorphine | Pure Antagonist | TBD |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors. The structural features contribute to enhanced binding affinity with cellular targets involved in proliferation.
- Opioid Modulation : The interaction with opioid receptors may involve conformational changes in receptor structure, leading to either activation or inhibition depending on the specific analogue used.
4. Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound and its derivatives:
- Study on Pancreatic Cancer : A study demonstrated that aminated derivatives significantly inhibited the growth of PANC-1 pancreatic cancer cells, suggesting potential for further development as therapeutic agents .
- Opioid Receptor Testing : Research on various analogues showed a range of activities from strong antagonism to partial agonism, underscoring the versatility of the cyclopropylmethyl moiety in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
